molecular formula C8H18N2O2 B12435608 Ethyl (2R)-2,6-diaminohexanoate

Ethyl (2R)-2,6-diaminohexanoate

Cat. No.: B12435608
M. Wt: 174.24 g/mol
InChI Key: CZEPJJXZASVXQF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2,6-diaminohexanoate is a chiral derivative of lysine, where the carboxylic acid group is protected as an ethyl ester. This modification is a common strategy in medicinal chemistry to improve the cellular uptake and bioavailability of amino acid-based compounds . The (R)-enantiomer specification is critical for research involving stereospecific interactions, such as the synthesis of chiral building blocks for potential prodrugs or the study of enzyme-substrate specificity . Compounds with a 2,6-diaminohexanoate backbone, like various ester and benzyl derivatives, serve as important intermediates in organic synthesis and pharmaceutical development . As a molecule featuring two nucleophilic amino groups and a protected carboxylate, it is a versatile precursor for constructing more complex molecular architectures. This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers working on peptide mimetics, prodrug design, and neurological or cardiovascular disease models may find this chiral building block particularly valuable .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl (2R)-2,6-diaminohexanoate

InChI

InChI=1S/C8H18N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,9-10H2,1H3/t7-/m1/s1

InChI Key

CZEPJJXZASVXQF-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCCCN)N

Canonical SMILES

CCOC(=O)C(CCCCN)N

Origin of Product

United States

Ii. Stereoselective Synthetic Methodologies for Ethyl 2r 2,6 Diaminohexanoate

Chemical Synthesis Approaches to Ethyl (2R)-2,6-Diaminohexanoate

Chemical synthesis offers versatile and scalable routes to this compound. These methods focus on either building the chiral center with the correct configuration from the outset or resolving a racemic mixture to isolate the desired enantiomer.

Enantioselective Total Synthesis Routes

Enantioselective total synthesis aims to construct the molecule from achiral or simpler chiral precursors, establishing the desired stereocenter with high fidelity. One of the most effective strategies for the asymmetric synthesis of α-amino acids and their derivatives is the use of chiral auxiliaries.

A prominent example is the Schöllkopf bis-lactim ether method. wikipedia.org This approach utilizes a chiral auxiliary, typically derived from the amino acid valine, to create a rigid cyclic system that directs the stereoselective alkylation of a glycine anion equivalent. wikipedia.orgbiosynth.com

The general synthetic sequence can be adapted for this compound as follows:

Formation of the Bis-Lactim Ether: A dipeptide derived from glycine and (R)-valine is cyclized to form a 2,5-diketopiperazine. Subsequent O-methylation yields the chiral bis-lactim ether auxiliary. wikipedia.org

Stereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base like n-butyllithium (n-BuLi). The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the resulting carbanion. wikipedia.org Introduction of a suitable electrophile, such as a protected 4-halobutyl amine derivative (e.g., 1-bromo-4-(phthalimido)butane), leads to alkylation predominantly from the less hindered face, establishing the (R) stereocenter.

Hydrolysis and Esterification: Mild acidic hydrolysis cleaves the auxiliary and the intermediate ester, yielding the two separate amino acid methyl esters. The desired (R)-2,6-diaminohexanoic acid derivative can then be isolated. wikipedia.org Subsequent Fischer esterification with ethanol (B145695) and an acid catalyst would yield the target compound, this compound.

This method consistently achieves high diastereoselectivity, often resulting in enantiomeric excess (e.e.) values greater than 95%. wikipedia.org

Alkylation Step Reagents Key Feature Typical Enantiomeric Excess (e.e.)
Deprotonationn-Butyllithium (n-BuLi)Forms a planar carbanion>95% wikipedia.org
Alkylation1-bromo-4-(protected-amino)butaneSteric hindrance from valine auxiliary directs alkylation>95% wikipedia.org
CleavageMild Acidic HydrolysisReleases the chiral amino acid ester and the auxiliary>95% wikipedia.org

Derivatization Strategies for Enantiomeric Purity Maintenance

Maintaining the stereochemical integrity of the C2 chiral center throughout a multi-step synthesis is critical. Racemization, particularly of the α-proton, can occur under harsh basic or acidic conditions. Derivatization of the two amino groups with suitable protecting groups is the primary strategy to prevent this and to avoid unwanted side reactions.

The choice of protecting groups is dictated by their stability under specific reaction conditions and the ease of their removal. For lysine (B10760008) and its esters, orthogonal protection is often necessary, where the α- and ε-amino groups are protected with groups that can be removed under different conditions.

Commonly used protecting groups for the amino functions include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). creative-peptides.com Fmoc-Lys(Boc)-OH is a widely used derivative in peptide synthesis. peptide.com

9-Fluorenylmethyloxycarbonyl (Fmoc): An essential protecting group in modern peptide synthesis, Fmoc is stable to acid but is removed by mild bases, such as piperidine. creative-peptides.com

Benzyloxycarbonyl (Z or Cbz): The Z group is stable to acidic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or with HBr in acetic acid. creative-peptides.com

Trityl (Trt) and its derivatives (Mmt, Mtt): These acid-labile groups are used for side-chain protection and offer varying degrees of acid sensitivity, allowing for selective deprotection. peptide.com

By protecting the α-amino group, the acidity of the α-proton is reduced, significantly minimizing the risk of epimerization during subsequent reactions, such as esterification or coupling. For instance, during the synthesis of this compound from protected L-lysine, the presence of an N-terminal protecting group like Boc or Fmoc ensures that the stereocenter remains intact during the esterification process with ethanol. nih.gov

Protecting Group Abbreviation Cleavage Conditions Key Advantage
tert-ButoxycarbonylBocStrong Acid (e.g., TFA) creative-peptides.comWidely used, stable to many reagents.
9-FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine) creative-peptides.comOrthogonal to acid-labile groups.
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation creative-peptides.comStable to acid.
TritylTrtMild Acid peptide.comUseful for side-chain protection.

Resolution Techniques for Racemic Precursors

An alternative to asymmetric synthesis is the preparation of a racemic mixture of ethyl 2,6-diaminohexanoate, followed by the separation of the enantiomers. This approach can be economically viable, especially if efficient resolution methods are available.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino acid or its ester with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net A patent describes the resolution of DL-lysine by forming salts with aromatic acids such as 3,5-dinitrobenzoic acid or anthraquinone-β-sulfonic acid. rsc.org A supersaturated solution of the racemic salt is seeded with crystals of the desired optically active salt, which then preferentially crystallize out of the solution. rsc.org The isolated diastereomeric salt is then treated with a base or acid to cleave the salt and liberate the enantiomerically pure lysine, which can subsequently be esterified.

Enzymatic Kinetic Resolution: This method leverages the high stereospecificity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the enzyme trypsin exhibits stereospecific esterase activity. It can selectively hydrolyze the L-enantiomer (the (R)-ester) of a racemic DL-lysine ester mixture to L-lysine, while leaving the D-lysine ester ((S)-ester) untouched. The resulting L-lysine and the unreacted D-lysine ester can then be separated. This method has been studied for the resolution of DL-lysine methyl ester. acs.org

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalytic methods are increasingly favored due to their high selectivity, mild reaction conditions, and environmental compatibility. These processes use either whole microbial cells or isolated enzymes to catalyze the desired transformation.

Whole-Cell Biotransformations

Whole-cell biotransformations utilize microorganisms that naturally produce L-lysine or have been genetically engineered to do so in high yields. The industrial production of L-lysine is a well-established fermentation process, primarily using strains of Corynebacterium glutamicum. While the direct output of this fermentation is L-lysine itself, the process provides the enantiomerically pure precursor for subsequent enzymatic or chemical esterification. Engineered metabolic pathways in these organisms ensure the production of exclusively the L-enantiomer, thereby providing a highly stereoselective route to the core amino acid structure.

Isolated Enzyme-Mediated Synthesis

The use of isolated enzymes offers a more direct and controlled approach to the synthesis of this compound. This can be achieved through direct esterification of L-lysine or through the polymerization of the ester, which necessitates its prior synthesis.

One chemoenzymatic approach involves the acid-catalyzed esterification of L-lysine with ethanol, followed by enzyme-catalyzed polymerization. nih.gov For instance, L-lysine can be esterified using hydrochloric acid or sulfuric acid as a catalyst in ethanol to produce L-lysine ethyl ester. nih.gov Papain can then be used to polymerize this monomer. nih.gov

Furthermore, immobilized enzymes are used in the regioselective polymerization of L-lysine ethyl ester. Enzymes such as Candida antarctica lipase (B570770) (Novozym 435) and trypsin have been employed for the bulk polymerization of L-lysine ethyl ester. peptide.comorganic-chemistry.org These processes start with the enantiomerically pure monomer, this compound, which is typically prepared by desalting its dihydrochloride (B599025) salt. peptide.comorganic-chemistry.org The enzymatic process itself relies on the high stereospecificity of the enzyme, which will only accept the L-enantiomer of the substrate, ensuring that the resulting polymer is derived from the enantiopure monomer.

Enzyme Reaction Type Substrate Product Key Advantage
PapainEsterification/PolymerizationL-Lysine / L-Lysine Ethyl EsterPoly-α-L-lysine nih.govOne-pot chemoenzymatic synthesis. nih.gov
Candida antarctica Lipase B (CALB)PolymerizationL-Lysine Ethyl EsterPoly-ε-L-lysine peptide.comorganic-chemistry.orgHigh regioselectivity for ε-amino group. peptide.comorganic-chemistry.org
TrypsinPolymerization / ResolutionL-Lysine Ethyl Ester / DL-Lysine EsterPoly-α-L-lysine / L-Lysine acs.orgorganic-chemistry.orgHigh regioselectivity for α-amino group and stereospecific hydrolysis. acs.orgorganic-chemistry.org

Optimization of Biocatalytic Reaction Conditions for Enhanced Enantioselectivity

The biocatalytic synthesis of this compound, the ethyl ester of L-lysine, leverages the inherent stereoselectivity of enzymes, most notably lipases and proteases, to achieve high enantiomeric purity. Optimization of the reaction conditions is critical to maximize both the yield and the enantiomeric excess (e.e.) of the desired (2R)-enantiomer. Key parameters that are manipulated include the choice of enzyme, solvent system, temperature, water activity, and substrate-to-enzyme ratio.

Lipases, such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are widely employed for the enantioselective esterification of N-protected L-lysine or the kinetic resolution of racemic N-acylated lysine esters. The enzyme's active site creates a chiral environment that preferentially accommodates one enantiomer over the other, leading to a high degree of selectivity. nih.gov The optimization of these processes often involves a systematic approach, such as response surface methodology (RSM), to identify the ideal combination of variables. researchgate.net

Key factors influencing enantioselectivity in biocatalytic reactions include:

Enzyme Selection and Immobilization: Different lipases exhibit varying degrees of enantioselectivity depending on the substrate. Immobilization of the enzyme on a solid support can enhance its stability, activity, and recyclability, which are crucial for industrial applications. Studies on the enzymatic polymerization of L-lysine ethyl ester (Lys-OEt) have demonstrated that immobilized enzymes like CALB can exhibit excellent regioselectivity and conversion rates under optimized conditions. acs.orgnih.gov

Solvent System: The nature of the organic solvent significantly impacts enzyme conformation and, consequently, its activity and enantioselectivity. Non-polar, hydrophobic solvents are generally preferred as they tend not to strip the essential water layer from the enzyme's surface, which is necessary for catalytic activity.

Temperature: While higher temperatures can increase the reaction rate, they may negatively affect enzyme stability and enantioselectivity. An optimal temperature must be determined that balances reaction speed with the enzyme's ability to discriminate between enantiomers. For the bulk polymerization of Lys-OEt with immobilized lipase, temperatures are carefully controlled to maximize monomer conversion and the degree of polymerization. acs.org

Water Activity (aw): In non-aqueous media, a minute amount of water is essential for enzyme function. Water activity, rather than absolute water concentration, is the critical parameter. Fine-tuning the water activity can dramatically enhance enantioselectivity by influencing the flexibility of the enzyme's active site.

Research into improving lipase enantioselectivity also extends to protein engineering. By identifying key mutation sites within the enzyme's structure, particularly in regions like the acyl-binding pocket or the oxyanion hole, it is possible to create enzyme variants with significantly enhanced selectivity for specific substrates. researchgate.net

The following table summarizes the influence of various reaction parameters on the biocatalytic synthesis, drawing parallels from studies on related amino acid esters.

ParameterEffect on ReactionOptimization Strategy
Enzyme Source The choice of lipase or protease determines the inherent enantioselectivity (E-value) and reaction rate.Screening of various commercially available enzymes (e.g., CALB, CRL) to identify the one with the highest E-value for the specific substrate. nih.gov
Temperature Affects reaction kinetics and enzyme stability. Higher temperatures can decrease enantioselectivity.Performing the reaction at various temperatures (e.g., 30-60°C) to find the optimal balance between rate and selectivity. researchgate.net
Solvent Influences enzyme activity and substrate solubility. Can alter the enzyme's conformation and selectivity.Screening of non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether to find conditions that maximize the E-value.
Enzyme Load Higher enzyme concentration generally increases the reaction rate but also the cost.Varying the enzyme-to-substrate ratio to achieve a high conversion rate within a reasonable timeframe without excessive enzyme use. researchgate.net
Water Activity (aw) Crucial for maintaining the catalytic activity of the enzyme in organic media.Controlling the water content of the reaction medium, often by adding specific salt hydrates, to achieve optimal enzyme performance.

Iii. Enzymatic and Biocatalytic Transformations Involving Ethyl 2r 2,6 Diaminohexanoate

Ethyl (2R)-2,6-Diaminohexanoate as a Substrate in Enzymatic Reactions

The presence of an ester group and two amino groups in this compound makes it a versatile substrate for a range of enzymes, including hydrolases, dehydrogenases, and transaminases. These enzymes can selectively target different functional groups within the molecule, leading to a variety of valuable products.

The ethyl ester group of this compound is a primary target for enzymatic hydrolysis by esterases. This reaction cleaves the ester bond, yielding L-lysine and ethanol (B145695). This process can be highly enantioselective, with some esterases preferentially hydrolyzing the L-enantiomer from a racemic mixture of amino acid esters. For instance, pig liver esterase (PLE) has been shown to be effective in the regioselective hydrolysis of the α-ester group of N-protected dialkyl esters of aspartic and glutamic acids. While specific kinetic data for this compound is not extensively reported, the general activity of esterases on amino acid esters suggests its susceptibility to this transformation.

More than just hydrolysis, the ester functionality also allows for amidation reactions. In a notable example of enzyme-catalyzed polymerization, which is a form of amidation, L-lysine ethyl ester (a close analog of the subject compound) has been used as a monomer. This process, facilitated by immobilized enzymes like Candida antarctica lipase (B570770) B (CALB) and trypsin, demonstrates the potential for forming new amide bonds. The regioselectivity of this amidation is dependent on the enzyme used, with CALB favoring the formation of ε-polypeptides and trypsin favoring α-polypeptide synthesis. This highlights the ability of enzymes to differentiate between the α- and ε-amino groups of the lysine (B10760008) backbone.

EnzymeMonomerPredominant Linkageα-content (%)ε-content (%)
Immobilized Candida antarctica lipase B (IM-lipase)L-lysine ethyl esterε-amide<1>99
Immobilized trypsin (IM-trypsin)L-lysine ethyl esterα-amide919

Amidases, which catalyze the hydrolysis of amide bonds, could theoretically act on derivatives of this compound where one of the amino groups is acylated. The substrate specificity of amidases is broad, and some have been shown to act on L-amino acid amides. For example, an L-amidase from Ochrobactrum anthropi displays activity towards a wide range of α-amino acid amides. acs.org

The amino groups of this compound present opportunities for deamination and transamination reactions, which are key steps in amino acid metabolism and biosynthesis. Deamination, the removal of an amino group, can be catalyzed by dehydrogenases. For example, L-lysine can be deaminated to produce various valuable chemicals, including adipic acid and cadaverine (B124047). researchgate.net The enzymatic deamination of the corresponding ester would likely follow a similar pathway, yielding α-keto or α-hydroxy acids.

Transamination, the transfer of an amino group to a keto acid, is another crucial enzymatic transformation. wikipedia.org This reaction is catalyzed by transaminases (or aminotransferases), which typically require pyridoxal-5'-phosphate (PLP) as a cofactor. youtube.com The transamination of L-lysine can occur at either the α- or ε-amino group. L-lysine ε-aminotransferase, for instance, specifically targets the terminal amino group. nih.gov The transamination of the α-amino group of lysine is less common but can be achieved by certain aminotransferases with broad substrate specificity. The ethyl ester group in this compound would likely influence the binding and reactivity within the active site of these enzymes.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an efficient and elegant approach to the synthesis of complex molecules from simple precursors. This compound, or its parent amino acid L-lysine, can serve as a starting material in such cascades.

A prominent example is the synthesis of chiral amino alcohols from L-lysine. nih.gov This cascade involves a diastereoselective C-H oxidation catalyzed by a dioxygenase, followed by the cleavage of the carboxylic acid moiety by a decarboxylase. nih.gov While this specific example starts with L-lysine, the principle can be extended to its ester derivatives. The ester group could potentially be hydrolyzed in a subsequent step or serve as a protecting group during the initial transformations. Such multi-enzyme systems demonstrate the power of biocatalysis to build molecular complexity with high stereocontrol, starting from readily available amino acid derivatives. mdpi.com

Enzyme Characterization and Engineering for Specificity Towards Diaminohexanoate Derivatives

The natural repertoire of enzymes may not always exhibit optimal activity or specificity towards non-natural substrates like this compound. Therefore, enzyme characterization and engineering are crucial for developing robust biocatalysts for industrial applications.

Understanding the three-dimensional structure of enzymes that interact with lysine and its derivatives is fundamental to explaining their substrate specificity and for guiding protein engineering efforts. X-ray crystallography has provided valuable insights into the active sites of various relevant enzymes.

For instance, the crystal structures of esterases from the hormone-sensitive lipase (HSL) family reveal a canonical α/β hydrolase fold with a catalytic triad (B1167595) of Ser-His-Asp/Glu. nih.govplos.org The active site is often covered by a "lid" or "cap" domain that regulates substrate access. nih.govnih.gov The shape and nature of the substrate-binding pocket, particularly the presence of hydrophobic residues, determine the enzyme's preference for substrates with different chain lengths and steric bulk. nih.gov The presence of a bound ligand analog in the crystal structure of some esterases has provided a snapshot of the enzyme-substrate interactions, which is invaluable for rational design. nih.gov

Similarly, the structures of enzymes that bind lysine derivatives, such as pyrrolysyl-tRNA synthetase, show a high degree of plasticity in the active site, allowing them to accommodate various modified lysine substrates. This adaptability is a promising trait for enzymes intended to act on derivatives like this compound.

To enhance the performance of enzymes for specific applications, two main strategies are employed: directed evolution and rational design.

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach has been successfully used to enhance the thermostability and activity of esterases in organic solvents. nih.govresearchgate.netnih.gov It has also been applied to N-carbamyl-D-amino acid amidohydrolases to improve their stability. nih.gov

Rational design , on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism to make specific, targeted mutations. nih.gov By analyzing the active site and substrate binding pockets, researchers can predict which amino acid substitutions are likely to improve properties like enantioselectivity or activity towards a non-natural substrate. This strategy has been used to engineer dehydrogenases for the reduction of bulky ketones and to improve the activity of diaminopimelate dehydrogenase for the synthesis of D-amino acids. mdpi.com For transaminases, rational design has been employed to expand their substrate scope to include bulky amines by modifying the substrate-binding pockets.

The combination of these two approaches, often referred to as semi-rational design, is a powerful tool for tailoring enzymes for the specific and efficient transformation of compounds like this compound.

Artificial Metalloenzyme Systems Utilizing Diaminohexanoate Scaffolds

Artificial metalloenzymes represent a frontier in catalysis, combining the reactivity of transition metal catalysts with the high selectivity and specificity of a protein scaffold. nih.govsemanticscholar.org The design of these hybrid catalysts often involves the incorporation of a synthetic metal complex into a protein, creating a novel active site capable of performing reactions not found in nature. nih.gov While the direct use of this compound as a scaffold is not widely documented, the principles of incorporating amino acid-based ligands into protein structures are well-established and provide a framework for how such systems could be designed.

Design and Construction of Hybrid Catalytic Systems

The construction of artificial metalloenzymes can be achieved through several strategies, including covalent modification, supramolecular anchoring, or the incorporation of unnatural amino acids. semanticscholar.orgnih.gov A diaminohexanoate moiety could be introduced as a metal-binding ligand using these techniques.

Design Principles:

Scaffold Selection: A stable protein with a well-defined structure and a suitable binding pocket or reactive residue is chosen as the scaffold. nih.govresearchgate.net Examples include serum albumin, streptavidin, and myoglobin.

Ligand Design: The diaminohexanoate structure offers two potential coordination sites (the α- and ε-amino groups) for a metal ion. The ethyl ester group could be maintained or hydrolyzed to provide a carboxylate for additional coordination or to influence solubility and positioning within the protein scaffold.

Metal Ion Selection: The choice of the transition metal (e.g., copper, rhodium, iridium, iron) is dictated by the desired catalytic activity (e.g., oxidation, reduction, C-H activation). whiterose.ac.ukresearchgate.net

Anchoring Strategy:

Covalent Attachment: The diaminohexanoate ligand, functionalized with a reactive group, could be covalently attached to a specific amino acid residue (e.g., cysteine, lysine) on the protein surface or within a cavity. whiterose.ac.uk

Unnatural Amino Acid Incorporation: A more precise method involves genetically encoding an unnatural amino acid that incorporates the diaminohexanoate structure. nih.govsemanticscholar.org This allows for the precise placement of the ligand within the protein's three-dimensional structure.

Construction Example (Hypothetical):

Synthesis of a Functionalized Ligand: this compound could be modified, for example, by attaching a biotin (B1667282) group to the α-amino group.

Scaffold: Streptavidin, a protein with an exceptionally high affinity for biotin, would be used as the protein scaffold. nih.gov

Assembly: The biotinylated diaminohexanoate ligand would be non-covalently anchored within the biotin-binding pocket of streptavidin.

Metalation: A suitable metal salt (e.g., Cu(NO₃)₂) would be introduced, allowing the ε-amino group and potentially the ester carbonyl oxygen of the anchored diaminohexanoate to coordinate with the copper ion, forming the active artificial metalloenzyme.

Evaluation of Catalytic Performance and Stereoselectivity in Synthetic Applications

The performance of an artificial metalloenzyme is assessed by its catalytic activity, selectivity (chemo-, regio-, and stereo-), and stability. The protein scaffold provides a chiral environment around the metal center, which can induce high stereoselectivity in the catalyzed reaction.

Evaluation Metrics:

Turnover Number (TON) and Turnover Frequency (TOF): These parameters quantify the catalytic efficiency of the artificial metalloenzyme.

Enantiomeric Excess (ee): This measures the stereoselectivity of the reaction, indicating the preference for the formation of one enantiomer over the other.

Yield: The amount of product formed relative to the starting material.

Synthetic Applications:

Artificial metalloenzymes based on amino acid-like ligands have been successfully employed in a range of synthetic transformations. While specific data for a diaminohexanoate-scaffolded system is not available, analogous systems provide insight into potential applications.

The table below presents data from studies on artificial metalloenzymes created by incorporating metal-binding unnatural amino acids or modified cofactors into protein scaffolds, illustrating the catalytic performance achievable in various reactions.

Protein ScaffoldMetal Cofactor/LigandReactionSubstrateProduct Enantiomeric Excess (ee)Reference
StreptavidinBiotinylated Rh(III) complexC-C bond formationBenzhydroxamic acid and methyl acrylate91:9 nih.gov
E. coli LmrRCu(II) with unnatural amino acidFriedel-Crafts AlkylationIndole and nitro-olefinup to 83% semanticscholar.org
MyoglobinIron PorphyrinoidCyclopropanationStyrene and ethyl diazoacetateup to 99% mdpi.com
P411Iron-basedC-H AminationAllylic substratesup to 99% whiterose.ac.uk

The development of artificial metalloenzymes utilizing diaminohexanoate scaffolds holds promise for expanding the toolbox of synthetic chemists, enabling novel and highly selective transformations under mild, environmentally friendly conditions. Future research in this area will likely focus on the rational design and directed evolution of these hybrid catalysts to achieve even greater efficiency and selectivity for a broader range of chemical reactions.

Iv. Role of Ethyl 2r 2,6 Diaminohexanoate As a Chiral Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Chiral Molecules

The bifunctional nature of Ethyl (2R)-2,6-diaminohexanoate, possessing both a nucleophilic amine and an electrophilic ester, along with its defined stereochemistry at the α-carbon, renders it a powerful tool for asymmetric synthesis.

The quest for synthetic routes to natural products and their analogues is a significant driver of innovation in organic chemistry. This compound serves as a readily available source of chirality for the synthesis of various alkaloid scaffolds. For instance, the piperidine ring system, a common motif in numerous alkaloids, can be accessed from lysine (B10760008) derivatives. The stereocenter in the lysine backbone can be used to control the stereochemistry of the final product, leading to the enantioselective synthesis of complex natural product analogues. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the principle of utilizing lysine's chiral pool for alkaloid synthesis is well-established.

Natural Product Class Relevant Structural Motif Potential Synthetic Application of this compound
Piperidine AlkaloidsChiral substituted piperidineAs a chiral precursor to control stereochemistry during ring formation.
Indolizidine AlkaloidsChiral bicyclic amineThe diamino functionality can be exploited for the construction of the bicyclic core.
Quinolizidine AlkaloidsChiral bicyclic amineServes as a chiral template for the stereoselective synthesis of the quinolizidine skeleton.

The synthesis of novel heterocyclic compounds is of great interest due to their prevalence in pharmaceuticals and biologically active molecules. This compound provides a versatile scaffold for the construction of various nitrogen-containing heterocycles. The differential reactivity of the α- and ε-amino groups allows for selective functionalization, leading to the formation of diverse ring systems. For example, substituted pyridines, which are key components in many bioactive molecules, can be synthesized through cascade reactions involving precursors derivable from lysine. nih.gov The inherent chirality of the starting material can be transferred to the final heterocyclic product, enabling the synthesis of enantiomerically enriched compounds.

Heterocyclic System Synthetic Strategy Role of this compound
Substituted PiperidinesIntramolecular cyclizationChiral precursor for diastereoselective synthesis.
Substituted PyridinesCascade reaction/electrocyclizationChiral template for asymmetric synthesis. nih.gov
BenzodiazepinesMulti-step synthesisIntroduction of a chiral side chain.

The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric catalysis. The diamino functionality of this compound makes it an excellent candidate for the synthesis of C2-symmetric and non-symmetric chiral ligands. For example, chiral bis(oxazoline) ligands, which are highly effective in a variety of asymmetric transformations, can be synthesized from amino alcohols, which in turn can be derived from amino acids like lysine. The two amino groups of the lysine derivative can be converted into oxazoline rings, creating a bidentate ligand capable of coordinating with metal centers to form chiral catalysts.

Furthermore, derivatives of L-lysine have been shown to be effective organocatalysts in asymmetric reactions such as aldol and Mannich reactions. The primary and secondary amine functionalities, after appropriate modification, can participate in enamine or iminium ion catalysis, providing a chiral environment for stereoselective bond formation. For instance, lysine-derived conjugates have demonstrated superior performance as ionic-liquid-tagged organocatalysts in asymmetric direct aldol reactions.

Catalyst Type Key Structural Feature Synthetic Approach from this compound
Chiral Bis(oxazoline) LigandsC2-symmetric bidentate ligandConversion of the two amino groups into oxazoline moieties.
Chiral Diamine LigandsBidentate nitrogen donor ligandDerivatization of the α- and ε-amino groups.
Amino Acid-based OrganocatalystsChiral amine functionalityModification of the amino groups to facilitate catalytic cycles (e.g., enamine formation).

Applications in Peptide and Peptidomimetic Research

The incorporation of non-proteinogenic amino acids and their derivatives into peptides is a powerful strategy for modulating their structure, stability, and biological activity. This compound offers a convenient handle for such modifications.

The ε-amino group of the lysine side chain is a common site for chemical modification in peptides. By using this compound in solid-phase peptide synthesis, the ε-amino group can be selectively modified either before or after peptide chain elongation. This allows for the introduction of various probes, labels, or other functionalities for structural and functional studies. For example, the incorporation of lysine derivatives with altered side-chain lengths or functionalities can influence the peptide's secondary structure, such as its propensity to form α-helices or β-sheets. Conformational studies of such modified peptides using techniques like NMR spectroscopy can provide valuable insights into the principles of peptide folding and molecular recognition.

Modification Type Purpose of Modification Analytical Technique
Fluorescent LabelingProbing peptide localization and bindingFluorescence Spectroscopy
Isotopic LabelingStructural studies of peptide-protein interactionsNMR Spectroscopy
Side-chain AlkylationAltering peptide conformation and stabilityCircular Dichroism, NMR Spectroscopy

Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts. This compound can be a key component in the synthesis of cyclic peptides. The ε-amino group can be used as a point of cyclization, forming a lactam bridge with the C-terminus or a side-chain carboxyl group of another amino acid residue. This can be achieved through solid-phase or solution-phase cyclization strategies. nih.gov

Furthermore, the enzymatic polymerization of L-lysine ethyl ester has been demonstrated to produce poly(L-lysine) with controlled α- or ε-linkages, depending on the enzyme used. nih.gov This provides a route to novel peptide mimetics and biodegradable polymers with potential applications in drug delivery and tissue engineering. The Ugi and Passerini multicomponent reactions, which are powerful tools for the synthesis of peptidomimetics, can also utilize lysine derivatives to generate diverse molecular scaffolds. ebrary.net

Molecule Type Synthetic Strategy Role of this compound
Cyclic PeptidesLactamizationProvides a nucleophilic side chain for macrocyclization. nih.gov
Poly(L-lysine)Enzymatic PolymerizationMonomer for regioselective polymerization. nih.gov
PeptidomimeticsMulticomponent Reactions (e.g., Ugi)Chiral amine component for scaffold diversity. ebrary.net

Impact on Conformational Preferences and Molecular Recognition

In the context of molecular recognition, derivatives of L-lysine esters have been employed to create chiral selectors and sensors. For instance, novel fluorescent probes based on a binaphthyl amine structure have been synthesized to achieve chiral recognition of D/L-lysine. mdpi.com The specific stereochemistry of the lysine derivative is fundamental to its ability to differentiate between the enantiomers of a target molecule. This principle is also demonstrated in the use of porphyrin chiral clefts for the enantioselective recognition of histidine and lysine esters. The chiral cavity of these receptors imposes conformational restrictions on the bound amino acid derivatives, leading to selective binding.

Furthermore, the incorporation of L-lysine linkers in fluorescent cholesteryl mimics has been shown to influence their photophysical properties and interactions with lipids. mdpi.com The chirality and conformational flexibility of the lysine component can affect the ordering of lipids in membranes, highlighting the impact of this building block on molecular organization at a supramolecular level. mdpi.com Studies on polyurethanes derived from lysine and tartrate ester derivatives have revealed a remarkable diastereomeric effect on their thermoresponsive behavior, where a slight difference in the spatial position of the ethyl ester, a feature of this compound, can amplify conformational behavior. rsc.org

The following table summarizes key research findings on the impact of chiral building blocks, such as L-lysine derivatives, on conformational preferences and molecular recognition.

Research AreaKey FindingsRelevant Compound Examples
Chiral RecognitionBinaphthyl amine-based fluorescent probes can distinguish between D/L-lysine. mdpi.comBinaphthyl amine fluorescent probes
Enantioselective BindingPorphyrin chiral clefts exhibit enantioselective binding of histidine and lysine esters due to conformational restrictions. Porphyrin-based molecular clefts
Supramolecular OrganizationL-lysine linkers in cholesteryl mimics influence lipid interactions and ordering. mdpi.comNaphthalimide-containing cholesteryl probes with L-lysine linkers
Polymer ConformationThe stereochemistry of lysine-derived monomers affects the thermoresponsive properties of polyurethanes. rsc.orgPolyurethanes based on lysine and tartrate ester derivatives

V. Advanced Analytical Methodologies in Research on Ethyl 2r 2,6 Diaminohexanoate

Development of Chiral Analytical Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a crucial step in the synthesis and application of Ethyl (2R)-2,6-diaminohexanoate. Chiral analytical methods are employed to separate and quantify the (2R)- and (2S)-enantiomers, ensuring the stereochemical integrity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of amino acids and their derivatives. wikipedia.orgresearchgate.netresearchgate.net This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. For the analysis of this compound, several strategies can be employed.

One common approach involves the use of columns with CSPs derived from macrocyclic antibiotics, such as vancomycin or eremomycin. researchgate.netresearchgate.net These CSPs possess multiple stereogenic centers and functional groups that can engage in three-point interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) with the enantiomers of the analyte, leading to their separation. wikipedia.org Another strategy is pre-column derivatization of the amino acid ester with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. However, direct enantioseparation on a CSP is often preferred to avoid potential kinetic resolution or racemization during derivatization.

The mobile phase composition, including the type of organic modifier, buffer pH, and additives, is optimized to achieve baseline separation of the enantiomers. For instance, a reversed-phase HPLC method with fluorescence detection has been validated for lysine (B10760008) quantification, demonstrating the adaptability of HPLC for amino acid analysis. researchgate.netnih.gov While this specific method was not for chiral separation, similar principles of method optimization apply.

Table 1: Example of Chiral HPLC Parameters for Amino Acid Derivative Separation

ParameterCondition
Chiral Stationary PhaseEremomycin-based CSP
Column Dimensions4.0 x 250 mm, 5 µm
Mobile PhasePhosphate buffer: Acetonitrile (gradient)
Flow Rate1.0 mL/min
DetectionUV at 208 nm
AnalyteDiamino acid derivative

This table presents a representative set of conditions and may require optimization for this compound.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations with the advantages of low sample and solvent consumption. chromatographyonline.comchromatographyonline.com In CE, enantiomers are separated based on their differential migration in an electric field within a narrow capillary. nih.gov The separation is achieved by adding a chiral selector to the background electrolyte.

Common chiral selectors for amino acid derivatives in CE include cyclodextrins, macrocyclic antibiotics, and chiral ionic liquids. chromatographyonline.comchromatographyonline.comnih.gov The principle of separation in a mode like chiral ligand exchange CE (CLE-CE) is based on the formation of transient diastereomeric complexes between the analyte enantiomers, a metal ion, and a chiral ligand, which exhibit different electrophoretic mobilities. chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, offering high resolution and sensitivity. sigmaaldrich.comresearchgate.net For GC analysis, the polar and non-volatile this compound must first be derivatized to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net This typically involves a two-step process: esterification of the carboxyl group (already present in the ethyl ester) and acylation of the amino groups with reagents like trifluoroacetic anhydride. sigmaaldrich.com The resulting volatile derivatives are then separated on a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin or an amino acid derivative. sigmaaldrich.comresearchgate.net

Table 2: Comparison of Chiral CE and GC for Enantiomeric Purity Assessment

FeatureCapillary Electrophoresis (CE)Gas Chromatography (GC)
Principle Differential migration in an electric field with a chiral selector in the electrolyte.Differential partitioning between a mobile gas phase and a chiral stationary phase.
Sample Derivatization Often not required.Mandatory for non-volatile analytes like amino acid esters.
Advantages High efficiency, low sample/reagent consumption, versatility in chiral selectors. chromatographyonline.comchromatographyonline.comHigh resolution, sensitivity, and speed. sigmaaldrich.com
Limitations Lower concentration sensitivity compared to GC for some applications.Derivatization can be complex and may introduce artifacts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to determine enantiomeric excess (% ee) through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). When a chiral molecule is placed in a chiral environment, the two enantiomers can be distinguished by NMR. With a CSA, the enantiomers form transient diastereomeric complexes that have slightly different chemical shifts, allowing for the integration of the distinct signals to quantify the enantiomeric ratio. researchgate.net For amino acid derivatives, chiral solvating agents like cyclodextrins can be effective. researchgate.net

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers have mirror-image CD spectra with opposite signs. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown purity to that of an enantiomerically pure standard, the enantiomeric excess can be determined. researchgate.net This method has been applied to study the chirality of lysine and its derivatives, confirming its utility in stereochemical analysis. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Reaction Monitoring and Product Analysis

Beyond chiral purity, advanced analytical techniques are essential for monitoring the progress of reactions involving this compound and for the structural characterization of the resulting products.

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. In research involving this compound, such as in polymerization reactions, NMR provides detailed information about the chemical structure of the products. For example, in the enzyme-catalyzed polymerization of L-lysine ethyl ester, ¹H NMR was used to determine the regioselectivity of the amide bond formation. acs.org By analyzing the chemical shifts and coupling patterns of the protons, it was possible to distinguish between α- and ε-linked poly(L-lysine) structures. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning complex spectra and confirming the connectivity of atoms within the reaction products, providing unambiguous structural verification.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. When coupled with a separation technique like GC or HPLC (i.e., GC-MS or LC-MS), it becomes a powerful tool for identifying components in a complex mixture.

In the context of research on this compound, LC-MS can be used to monitor the progress of a reaction by identifying the starting material, intermediates, byproducts, and the final product in the reaction mixture. The mass-to-charge ratio (m/z) of the ions provides information about the molecular weight of each species. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of unknown compounds. Fragmentation analysis (MS/MS) can be used to further elucidate the structure of reaction products by breaking the molecule into smaller, identifiable pieces.

Integration of Chromatographic and Spectroscopic Data for Complex Mixture Analysis

The analysis of this compound in complex biological mixtures, such as cell extracts or physiological fluids, necessitates the coupling of high-resolution separation techniques with sensitive detection methods. The integration of chromatography and mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stands as a powerful approach for this purpose.

To make amino acid esters like this compound amenable to GC-MS analysis, a derivatization step is often required to increase their volatility. A common method involves N-acylation followed by esterification, or the formation of N-ethoxycarbonyl ethyl esters. nih.govresearchgate.net For instance, derivatization using ethyl chloroformate in an ethanol-pyridine medium can yield volatile products suitable for GC analysis. nih.gov The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation patterns of the derivatized compound, allowing for its unambiguous identification and quantification even in the presence of a multitude of other biomolecules. nih.gov

LC-MS, on the other hand, often allows for the direct analysis of this compound without derivatization, which simplifies sample preparation and reduces the risk of analytical artifacts. Reversed-phase chromatography is a common separation technique, where the choice of mobile phase and gradient elution is optimized to achieve good separation from other polar metabolites. The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides high selectivity and sensitivity for detection.

The integration of data from these hyphenated techniques is critical. The retention time from the chromatography provides one dimension of identification, while the mass-to-charge ratio (m/z) and fragmentation pattern from the mass spectrometer provide a highly specific fingerprint of the molecule. By combining these two streams of data, researchers can confidently identify and quantify this compound in intricate biological samples.

Application in Metabolomics Research Methodologies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. This compound, as a derivative of a key amino acid, is of significant interest in metabolomics studies aiming to understand cellular metabolism and its response to various stimuli.

Method Development for Detection and Quantification in Biological Extracts for Research Purposes

The development of robust and validated analytical methods is a prerequisite for meaningful metabolomics research. For the detection and quantification of this compound in biological extracts, LC-MS/MS is often the method of choice due to its high sensitivity and specificity.

A typical workflow for method development would involve:

Sample Preparation: This step is critical to remove interfering substances like proteins and salts and to enrich the analyte of interest. Techniques such as protein precipitation with organic solvents (e.g., methanol, acetonitrile) or solid-phase extraction (SPE) are commonly employed.

Chromatographic Separation: Optimization of the LC method, including the choice of column, mobile phase composition, and gradient, is performed to achieve baseline separation of this compound from isomers and other closely related metabolites.

Mass Spectrometry Detection: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. This highly selective detection method minimizes interference from the complex biological matrix.

Method Validation: The developed method is then rigorously validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the generated data.

The following table provides a hypothetical example of optimized LC-MS/MS parameters for the analysis of this compound:

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ions (m/z) Fragment 1, Fragment 2
Collision Energy Optimized for each transition

Studies of in vitro Biotransformation Pathways and Their Intermediates

Understanding the metabolic fate of this compound is crucial for interpreting its biological activity. In vitro systems, such as liver microsomes, S9 fractions, or cultured hepatocytes, are valuable tools for studying its biotransformation pathways. These systems contain a rich repertoire of metabolic enzymes that can catalyze a variety of reactions.

The primary biotransformation of this compound is expected to be the hydrolysis of the ethyl ester bond by esterases, which are abundant in the liver and other tissues, to yield L-lysine and ethanol (B145695).

To study this, this compound would be incubated with the in vitro system, and samples would be taken at different time points. The disappearance of the parent compound and the appearance of its metabolites would be monitored using the analytical methods described previously. The identification of metabolites can be facilitated by high-resolution mass spectrometry, which provides accurate mass measurements to aid in the determination of elemental compositions.

Further biotransformation of the resulting L-lysine would follow its known metabolic pathways, such as the saccharopine or pipecolic acid pathways, leading to the formation of various downstream metabolites. nih.govcreative-proteomics.com

A hypothetical in vitro biotransformation study might yield the following results:

Time (minutes)This compound (µM)L-lysine (µM)
01000
157525
305050
602080
120595

Exploration of Metabolic Heterogeneity in ex vivo Cell Systems

Different cell types and tissues can exhibit distinct metabolic profiles, a phenomenon known as metabolic heterogeneity. Investigating the metabolism of this compound in various ex vivo cell systems can provide insights into its cell-specific effects and functions.

For example, the uptake and metabolism of this compound could be compared in different cell lines, such as cancer cells and normal cells, or in primary cells isolated from different tissues. Such studies could reveal whether the compound is preferentially taken up or metabolized by certain cell types. Amino acid ester prodrugs have been shown to utilize peptide transporters for cellular uptake, which could be a mechanism for this compound as well. nih.gov

Metabolomic profiling of cells treated with this compound can reveal broader changes in the cellular metabolome. This untargeted approach can identify unexpected metabolic perturbations and generate new hypotheses about the compound's mechanism of action. For instance, an increase in intracellular L-lysine levels following treatment could impact various lysine-dependent pathways, including protein synthesis and post-translational modifications.

The following table illustrates a hypothetical comparison of this compound metabolism in two different cell lines:

Cell LineUptake Rate (pmol/min/mg protein)Intracellular L-lysine increase (fold change)
Hepatocyte 15010
Neuron 503

These studies, combining advanced analytical techniques with relevant biological systems, are essential for a comprehensive understanding of the biochemical journey of this compound from its introduction into a biological system to its ultimate metabolic fate and functional impact.

Vi. Theoretical and Computational Studies of Ethyl 2r 2,6 Diaminohexanoate and Its Reactivity

Quantum Chemical and Molecular Dynamics Simulations for Mechanistic Investigations

Quantum chemical (QC) calculations and molecular dynamics (MD) simulations are at the forefront of computational investigations into the reactivity of molecules like Ethyl (2R)-2,6-diaminohexanoate. QC methods, based on the principles of quantum mechanics, provide detailed electronic structure information, enabling the study of reaction mechanisms and the nature of chemical bonds. MD simulations, on the other hand, simulate the dynamic evolution of a molecular system over time, offering insights into conformational changes, solvent effects, and the thermodynamics of molecular interactions.

Elucidation of Reaction Pathways and Transition States in Chemical Conversions

Computational studies can map out the potential energy surface of a reaction involving this compound, identifying the most likely reaction pathways. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that represent the energy barriers of the reaction.

For instance, in the hydrolysis of the ethyl ester group of this compound, computational models can elucidate the step-by-step mechanism, whether it proceeds through a direct nucleophilic attack by a water molecule or a hydroxide (B78521) ion, or if it is catalyzed by an acid or a base. The calculated activation energies for different proposed pathways can predict the most favorable reaction conditions.

Table 1: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound under Different Catalytic Conditions

Catalytic ConditionProposed MechanismCalculated Activation Energy (kcal/mol)
Uncatalyzed (Neutral Water)Direct nucleophilic attack by water25.8
Acid-Catalyzed (H₃O⁺)Protonation of the carbonyl oxygen followed by nucleophilic attack15.2
Base-Catalyzed (OH⁻)Direct nucleophilic attack by hydroxide12.5

Note: The data in this table is illustrative and based on general principles of ester hydrolysis. Specific values for this compound would require dedicated computational studies.

Analysis of Stereochemical Control in Chiral Transformations

The stereochemistry of this compound is a critical aspect of its reactivity, particularly in asymmetric synthesis. Computational methods can be employed to understand and predict the stereochemical outcome of reactions. By modeling the interactions of the chiral substrate with a chiral catalyst or reagent, it is possible to determine which diastereomeric transition state is lower in energy, thus leading to the observed or predicted major product.

For example, in a metal-catalyzed asymmetric reaction, the coordination of the diamino group and the ester functionality to the chiral metal complex can create a specific steric environment. Computational models can analyze the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize one transition state over another, providing a rationale for the observed enantioselectivity.

Enzyme-Substrate Binding and Catalysis Mechanisms

Enzymes are highly specific and efficient catalysts, and understanding their interaction with substrates like this compound is crucial for biocatalysis. Molecular docking and molecular dynamics simulations are powerful tools to study enzyme-substrate binding. These simulations can predict the preferred binding orientation of the substrate within the enzyme's active site and identify the key amino acid residues involved in the interaction.

Following the initial binding, quantum mechanics/molecular mechanics (QM/MM) methods can be used to investigate the catalytic mechanism. In a QM/MM simulation, the region of the system where the chemical reaction occurs (the substrate and the catalytic residues) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the study of bond-breaking and bond-forming processes within the complex enzymatic environment. For instance, in an esterase-catalyzed hydrolysis of this compound, QM/MM simulations could model the formation of the tetrahedral intermediate and the role of the catalytic triad (B1167595) (e.g., Ser-His-Asp) in stabilizing the transition state.

Computational Design and Prediction for Biocatalysis and Chemical Transformations

Beyond understanding existing systems, computational chemistry plays a pivotal role in the design of new and improved catalysts for transformations involving this compound.

De novo Enzyme Design for Novel Reactivities

De novo enzyme design aims to create entirely new enzymes with tailored functionalities. biorxiv.orgbiorxiv.orgbiorxiv.org This ambitious goal relies heavily on computational methods to design a protein scaffold that can bind a specific substrate, such as this compound, and position catalytic residues in the correct orientation to facilitate a desired chemical reaction. biorxiv.orgbiorxiv.orgbiorxiv.org The process often involves identifying a theoretical arrangement of functional groups, known as a "theozyme," that stabilizes the transition state of the target reaction. Computational algorithms then search for or build a protein backbone that can accommodate this theozyme. While still a developing field, de novo design holds the promise of creating biocatalysts for reactions not found in nature.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

In the realm of chemical catalysis, computational methods are instrumental in the design of chiral ligands for metal complexes used in asymmetric reactions. For a substrate like this compound, where both amino groups and the ester can coordinate to a metal center, the design of the ligand is crucial for controlling the stereochemical outcome.

Computational screening of virtual ligand libraries can identify promising candidates that are predicted to form stable and stereoselective catalysts. The binding energy and the geometry of the substrate-ligand-metal complex can be calculated to predict the efficiency and enantioselectivity of the catalyst. This in silico approach significantly accelerates the discovery of new catalysts by prioritizing the most promising candidates for experimental synthesis and testing.

Substrate Scope Prediction for Existing Catalytic Systems

Theoretical and computational studies are indispensable for predicting the substrate scope of existing catalytic systems that utilize this compound. These predictive efforts are crucial for optimizing reaction conditions, enhancing catalytic efficiency, and guiding the synthesis of novel derivatives. By simulating the intricate interactions between a catalyst and a range of potential reactants, researchers can forecast which substrates will be effectively converted, thereby streamlining laboratory work and conserving resources.

The prediction of substrate scope heavily relies on computational methods like molecular docking, quantum mechanics (QM), and, increasingly, machine learning (ML). nih.govgenscript.com Molecular docking, for instance, evaluates how different substrate molecules fit into the active site of a catalyst, such as an enzyme. nih.govnih.gov This is often achieved by modeling the transition state of the reaction, as this state's stability is a key determinant of catalytic activity. nih.gov For enzymes like lipases or acyltransferases, which could catalyze the acylation of the amino groups in this compound, docking simulations can predict binding affinities and the likelihood of a successful reaction with various acyl donors. nih.govmdpi.com The shape, size, and electronic properties of the catalyst's binding pocket are major factors controlling substrate preference. mdpi.com

Recent advancements have seen the integration of machine learning with structural and physicochemical data to create powerful predictive models. nih.govbiorxiv.org These models can be trained on existing experimental data to recognize patterns that correlate a substrate's chemical features with its reactivity in a specific catalytic system. biorxiv.orgosti.gov For example, an ML model could be trained on the outcomes of various acylation reactions. By inputting the structures of new, untested acyl donors, the model could predict their success as substrates for the N-acylation of this compound with a high degree of accuracy. nih.govyoutube.com

A practical application of these theoretical approaches can be illustrated through a hypothetical study on the selective N-acylation of this compound catalyzed by an engineered acyltransferase. Computational docking and energy calculations would be performed for a series of potential acyl donors to predict their compatibility with the enzyme's active site. The primary amine at the 6-position (Nε) of the lysine (B10760008) backbone is generally more nucleophilic and less sterically hindered than the amine at the 2-position (Nα), suggesting it would be the primary site of acylation. The predictions would focus on the binding energy and the orientation of the acyl donor relative to this Nε-amino group.

The findings from such a computational screening can be summarized in a data table that compares predicted binding energies with experimentally validated reaction outcomes. Lower (more negative) binding energies typically suggest a more stable enzyme-substrate complex, which often correlates with higher reaction yields.

Table 1: Predicted and Experimental Data for the Catalytic Nε-Acylation of this compound

This table presents hypothetical data from a study combining computational prediction and experimental validation for the selective acylation of the Nε-amino group of this compound. Binding energies are predicted using molecular docking, and the yields are from subsequent experimental trials.

Acyl Donor SubstratePredicted Binding Energy (kcal/mol)Predicted ReactivityExperimental Yield (%)
Acetyl Chloride-8.2Very High96
Propionyl Chloride-7.9High91
Butyryl Chloride-7.5High88
Pivaloyl Chloride-5.1Low25
Benzoyl Chloride-6.8Moderate75
Cyclohexanecarbonyl Chloride-6.2Moderate-Low55

The data illustrate a common trend where smaller, linear acyl donors like acetyl and propionyl chloride are excellent substrates due to a favorable fit in the catalytic pocket. In contrast, bulky substrates such as pivaloyl chloride show significantly lower reactivity, which is correctly predicted by a less favorable binding energy due to steric hindrance. Aromatic and cyclic substrates like benzoyl chloride and cyclohexanecarbonyl chloride show intermediate reactivity. The strong correlation between the predicted binding energies and the experimental yields in this illustrative example would validate the computational model as a reliable tool for predicting the substrate scope for this catalytic system. This integrated approach of computational prediction followed by targeted experimental work is a powerful strategy for efficiently exploring and expanding the synthetic utility of this compound. osti.gov

Vii. Future Directions and Emerging Research Avenues for Ethyl 2r 2,6 Diaminohexanoate

Novel Biocatalytic Systems and Engineered Enzymes

The quest for greener and more efficient synthetic methods has propelled the exploration of biocatalytic systems for the production and modification of Ethyl (2R)-2,6-diaminohexanoate. Enzymes offer high selectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis.

A significant area of research focuses on the enzyme-catalyzed polymerization of L-lysine ethyl ester to create poly(L-lysine), a biodegradable polypeptide with diverse applications. nih.govacs.org Researchers have demonstrated that the choice of immobilized enzyme can dictate the regioselectivity of the amide bond formation. nih.govacs.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB), known as Novozym 435, exclusively catalyzes the formation of ε-linked amide bonds. In contrast, immobilized trypsin predominantly yields α-linked poly(L-lysine). nih.govacs.org This enzymatic control over the polymer's microstructure is crucial as it influences its properties, such as degradability. nih.gov Molecular docking simulations have provided insights into the different binding conformations of L-lysine ethyl ester within the catalytic pockets of these enzymes, explaining the observed regioselectivity. researchgate.net

Future research in this domain will likely concentrate on the discovery and engineering of novel enzymes with enhanced stability, activity, and tailored selectivity. Genetic engineering and directed evolution techniques are being employed to modify key enzymes in the L-lysine biosynthesis pathway, such as dihydrodipicolinate synthase and aspartokinase, to overcome feedback inhibition and boost production yields of L-lysine, the precursor to its ethyl ester. nih.gov The development of robust and recyclable immobilized enzyme systems will be paramount for the economic viability of these biocatalytic processes.

Table 1: Enzyme-Catalyzed Polymerization of L-Lysine Ethyl Ester

Enzyme Linkage Selectivity Key Findings
Immobilized Candida antarctica lipase (Novozym 435) Solely ε-linked High monomer conversion and degree of polymerization. nih.govacs.org
Immobilized Trypsin Predominantly α-linked Maintained initial activity after recovery and recycling. nih.govacs.org
Papain, Bromelain, α-Chymotrypsin Varied oligomerization activity Bromelain showed the highest yield and optimal chain length for oligo(L-Lysine) synthesis in an aqueous medium. semanticscholar.org

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis Research

The paradigm shift from batch to continuous manufacturing is gaining significant traction in the chemical industry, driven by the promise of enhanced safety, efficiency, and scalability. d-nb.infouc.pt Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers precise control over reaction parameters such as temperature, pressure, and mixing. uc.ptrsc.org

The synthesis of this compound and its derivatives is an area ripe for the application of flow chemistry. Continuous esterification of L-lysine can be envisioned in microreactors or packed-bed reactors, potentially minimizing side reactions and simplifying purification. The modular nature of flow systems allows for the integration of multiple reaction steps, including in-line purification and analysis, leading to a streamlined and automated process. uc.pt This is particularly advantageous for handling potentially hazardous reagents or intermediates, as the small reactor volumes inherent to flow chemistry mitigate safety risks. d-nb.info

Future research will likely focus on developing integrated, multi-step flow processes for the synthesis of complex molecules derived from this compound. This could involve the sequential addition of reagents and catalysts in different reactor modules to build up molecular complexity in a controlled manner. uc.pt The combination of flow chemistry with other enabling technologies, such as artificial intelligence and machine learning for process optimization, will further accelerate the discovery and development of novel synthetic routes. rsc.org

Advanced Materials and Supramolecular Assemblies Derived from Diaminohexanoate Building Blocks

The unique chemical structure of this compound makes it an invaluable building block for the construction of advanced materials and supramolecular assemblies. illinois.edudyenamo.selifechemicals.com Its two amine groups and ester functionality provide multiple points for chemical modification and polymerization, enabling the creation of a wide range of functional polymers, dendrimers, and hydrogels.

As previously mentioned, the regioselective polymerization of L-lysine ethyl ester using different enzymes allows for the synthesis of poly(α-lysine) and poly(ε-lysine) with distinct properties and applications. nih.govacs.org These lysine-based polymers are biodegradable and biocompatible, making them attractive for use in drug delivery, tissue engineering, and as antimicrobial agents.

Beyond linear polymers, the diaminohexanoate scaffold can be incorporated into more complex architectures. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a suitable component for the design of self-assembling systems. These supramolecular assemblies can exhibit stimuli-responsive behavior, changing their structure and properties in response to changes in pH, temperature, or the presence of specific molecules.

Future research in this area will explore the synthesis of novel diaminohexanoate-based monomers with tailored functionalities. illinois.edu The development of "snap-together" chemical building blocks, such as the recently reported TIDA boronates, could revolutionize the synthesis of complex 3D molecules from simple precursors, including derivatives of this compound. illinois.edu This will open up new possibilities for creating materials with precisely controlled architectures and functions for applications in electronics, catalysis, and biomedicine.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology offers exciting opportunities to utilize this compound and its derivatives to probe and manipulate biological systems. innovationhub.hkhkstp.orgnih.gov Chemical biologists aim to understand and control biological processes using chemical tools, and the versatility of the diaminohexanoate scaffold makes it an ideal starting point for the design of such tools. nih.gov

For instance, this compound can be incorporated into peptides and peptidomimetics to study protein-protein interactions or to develop new therapeutic agents. nih.gov Its side chain can be modified with fluorescent probes, affinity tags, or cross-linking agents to create chemical probes for studying protein localization, function, and interactions within living cells. The ability to introduce unnatural amino acids, including derivatives of lysine (B10760008), into proteins biosynthetically allows for the investigation of protein structure and function with unprecedented detail. nih.gov

The development of innovative drug discovery and development platforms is a key focus of interdisciplinary research centers that bring together experts in synthetic chemistry and chemical biology. innovationhub.hkhkstp.orghksccb.hkhkuinno.com.hk Future research will likely involve the use of this compound as a scaffold for the combinatorial synthesis of compound libraries to screen for new drug candidates. lifechemicals.comenamine.net The integration of chemical synthesis with high-throughput screening and computational modeling will accelerate the identification of molecules with desired biological activities, leading to the development of novel diagnostics and therapeutics. hkuinno.com.hk

Q & A

Q. What in silico tools are suitable for predicting the compound’s ADMET properties?

  • Methodological Answer: Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five). For toxicity, employ ProTox-II or ADMETlab. Molecular dynamics simulations (GROMACS) can assess membrane permeability. Validate predictions with experimental Caco-2 cell permeability assays .

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